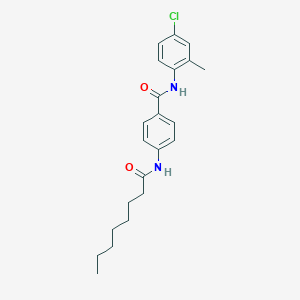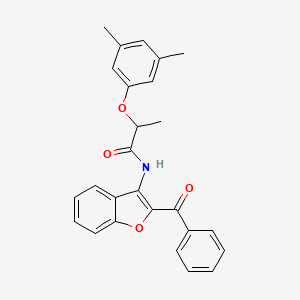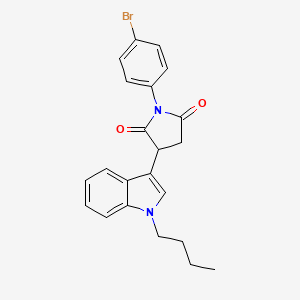![molecular formula C20H24N2O3S B11569441 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole](/img/structure/B11569441.png)
1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
The synthesis of 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole involves several steps, starting with the preparation of the benzimidazole core. The process typically includes:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the sulfonyl group: This step involves the sulfonation of the benzimidazole core using sulfonyl chlorides in the presence of a base.
Ethoxy and methylethyl substitutions: These groups are introduced through electrophilic aromatic substitution reactions, using appropriate reagents and catalysts.
Industrial production methods may involve optimizing these steps to increase yield and purity, using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the aromatic rings provide additional binding affinity through π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole can be compared with similar compounds such as:
Phenol, 2-ethoxy-5-(1-propenyl)-: This compound has a similar ethoxy and methylethyl substitution pattern but lacks the benzimidazole core.
Phenol, 2-methyl-5-(1-methylethyl)-: Similar in structure but with different functional groups.
The uniqueness of this compound lies in its combination of the benzimidazole core with the sulfonyl group and specific substitutions, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H24N2O3S |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C20H24N2O3S/c1-6-25-19-8-7-16(13(2)3)11-20(19)26(23,24)22-12-21-17-9-14(4)15(5)10-18(17)22/h7-13H,6H2,1-5H3 |
InChI-Schlüssel |
RCZABWGBEXZSTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-tert-butylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11569361.png)

![5-(3-Ethoxy-4-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11569374.png)
![ethyl 5-(3-bromophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11569381.png)
![8-(4-chlorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11569384.png)

![6-(4-Chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B11569389.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide](/img/structure/B11569390.png)

![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B11569403.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11569404.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B11569412.png)
![3-amino-N-(5-chloro-2-hydroxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11569416.png)
![6-(3-chloro-4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569432.png)
